2,3-dichloro-N-(5-methyl-1,3-thiazol-2-yl)benzamide
Overview
Description
“2,3-dichloro-N-(5-methyl-1,3-thiazol-2-yl)benzamide” is a compound that contains a thiazole ring. Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . It’s a part of some clinically applied anticancer drugs such as dasatinib and alpelisib .
Synthesis Analysis
The synthesis of thiazole derivatives has been a subject of interest in medicinal chemistry. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . Substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazoles are important heterocyclics exhibiting various biological activities. They can undergo various chemical reactions such as donor–acceptor, nucleophilic, oxidation reactions, etc .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .Scientific Research Applications
Antimicrobial Activity
Thiazoles, including derivatives like our compound, have demonstrated antimicrobial properties. Researchers have explored their potential as antimicrobial agents against bacteria, fungi, and viruses . Further studies could investigate the specific mechanisms by which this compound inhibits microbial growth.
Anticancer Potential
Certain thiazole derivatives exhibit antitumor and cytotoxic activity . Investigating the effects of our compound on cancer cell lines could provide valuable insights. Preliminary screening against breast cancer cells has already shown promising results .
Antioxidant Properties
Thiazoles have been associated with antioxidant activity, which helps protect cells from oxidative stress. Understanding how our compound interacts with reactive oxygen species could contribute to antioxidant drug development .
Anti-Inflammatory Effects
Inflammation plays a crucial role in various diseases. Thiazole derivatives, including our compound, have demonstrated anti-inflammatory activity . Further research could explore their impact on inflammatory pathways.
Antiviral Activity
Thiazoles have shown promise as antiviral agents. Researchers have explored their efficacy against HIV and other viruses . Investigating our compound’s antiviral properties could contribute to drug development.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to interact with various biological targets to induce their effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This chemical structure allows the thiazole derivatives to interact with their targets effectively.
Biochemical Pathways
Thiazole derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether suggests that they may have good bioavailability.
Result of Action
Thiazole derivatives have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
The chemical properties of thiazole derivatives suggest that they may be influenced by factors such as ph and temperature .
Future Directions
properties
IUPAC Name |
2,3-dichloro-N-(5-methyl-1,3-thiazol-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2OS/c1-6-5-14-11(17-6)15-10(16)7-3-2-4-8(12)9(7)13/h2-5H,1H3,(H,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLZNRZVHIHZRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=C(C(=CC=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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